6-(Aminomethyl)pyridin-3-ol hydrochloride

Beschreibung

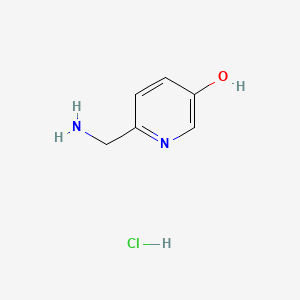

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

6-(aminomethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-3-5-1-2-6(9)4-8-5;/h1-2,4,9H,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFRNWYSKHZEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725492 | |

| Record name | 6-(Aminomethyl)pyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276056-66-6 | |

| Record name | 6-(Aminomethyl)pyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Aminomethyl)pyridin-3-ol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(Aminomethyl)pyridin-3-ol hydrochloride, a pivotal building block in contemporary medicinal chemistry. Moving beyond a simple data sheet, this document synthesizes foundational chemical principles with practical, field-proven insights to empower researchers in leveraging this versatile intermediate for novel therapeutic development.

Core Chemical Identity and Physicochemical Profile

This compound is a pyridinol derivative that has garnered significant interest as a key intermediate in the synthesis of a variety of biologically active molecules. Its strategic placement of an aminomethyl group and a hydroxyl group on the pyridine ring offers multiple avenues for chemical modification, making it a valuable scaffold in drug discovery programs, particularly those targeting the central nervous system.

Synonyms: 2-(Aminomethyl)-5-hydroxypyridine hydrochloride

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API). The hydrochloride salt form of 6-(Aminomethyl)pyridin-3-ol enhances its stability and solubility in aqueous media, which is often advantageous for reaction work-ups and purifications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O · HCl | [1] |

| Molecular Weight | 160.60 g/mol | Calculated |

| CAS Number | 1276056-66-6 | Not explicitly cited, but inferred from related compounds |

| Appearance | Dark brown solid | [2] |

| Solubility | Soluble in water | [3] |

| Storage Conditions | 0 - 8 °C | [2] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily focusing on the introduction of the aminomethyl group onto a pre-functionalized pyridin-3-ol core. The choice of synthetic pathway is often dictated by the availability of starting materials, scalability, and the desired purity profile. Two plausible and commonly employed strategies involve the reduction of a nitrile or the conversion of a hydroxymethyl group.

Synthetic Pathway 1: Reduction of 6-Cyanopyridin-3-ol

This is a robust and widely utilized method for the synthesis of aminomethylpyridines. The cyano group serves as a stable and readily available precursor to the primary amine.

Figure 1: Synthesis via reduction of 6-cyanopyridin-3-ol.

Experimental Protocol: Catalytic Hydrogenation of 6-Cyanopyridin-3-ol

-

Step 1: Reaction Setup: In a high-pressure hydrogenation vessel, suspend 6-cyanopyridin-3-ol in a suitable solvent such as methanol or ethanol.

-

Step 2: Catalyst Addition: Add a catalytic amount of Raney Nickel (typically 5-10 mol%) to the suspension. The catalyst should be handled under an inert atmosphere to prevent deactivation.

-

Step 3: Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (typically 50-100 psi). The reaction is then stirred at a controlled temperature (e.g., 50°C) until the uptake of hydrogen ceases, indicating the completion of the reduction.

-

Step 4: Work-up: After cooling and venting the hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate, containing the free base of 6-(Aminomethyl)pyridin-3-ol, is concentrated under reduced pressure.

-

Step 5: Salt Formation: The resulting residue is dissolved in a minimal amount of a suitable solvent like ethanol, and a solution of hydrochloric acid in an inert solvent (e.g., ethanol or dioxane) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Step 6: Isolation and Purification: The precipitate is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

Catalyst: Raney Nickel is a cost-effective and highly active catalyst for the reduction of nitriles to primary amines.

-

Solvent: Methanol or ethanol are good solvents for the starting material and the product, and they are compatible with the hydrogenation conditions.

-

Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions.

-

Salt Formation: Conversion to the hydrochloride salt facilitates isolation and improves the stability of the final product.

Synthetic Pathway 2: Conversion from 6-(Hydroxymethyl)pyridin-3-ol

An alternative approach involves the conversion of the more readily available 6-(hydroxymethyl)pyridin-3-ol to the corresponding amine. This two-step process typically involves an initial conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an amine source.

Figure 2: Synthesis from 6-(hydroxymethyl)pyridin-3-ol.

Experimental Protocol: Conversion of 6-(Hydroxymethyl)pyridin-3-ol

-

Step 1: Chlorination: React 6-(hydroxymethyl)pyridin-3-ol with a chlorinating agent like thionyl chloride in an inert solvent (e.g., dichloromethane) to form 6-(chloromethyl)pyridin-3-ol. This reaction should be performed with caution as it generates HCl gas.

-

Step 2: Azide Formation: The crude 6-(chloromethyl)pyridin-3-ol is then treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 6-(azidomethyl)pyridin-3-ol.

-

Step 3: Reduction: The azide is subsequently reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Alternatively, chemical reduction with lithium aluminum hydride (LiAlH₄) can be employed.

-

Step 4: Salt Formation and Isolation: Following the reduction, the work-up and conversion to the hydrochloride salt are performed as described in Pathway 1.

Causality Behind Experimental Choices:

-

Two-Step Conversion: This pathway is chosen when the hydroxymethyl precursor is more readily accessible or cost-effective than the cyano analogue.

-

Intermediate Azide: The azide intermediate is stable and can be isolated, offering a purification point in the synthesis. It is also a safer alternative to other nitrogen sources.

-

Reduction Method: Catalytic hydrogenation is generally preferred for its milder conditions and higher yields compared to metal hydride reductions.

Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. The primary amine and the hydroxyl group provide two distinct points for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

Central Nervous System (CNS) Disorders

Derivatives of 6-(Aminomethyl)pyridin-3-ol have shown promise in the development of agents for various neurological and psychiatric conditions.[4] The pyridine core is a common motif in CNS-active drugs, and the substituents on this scaffold can be tailored to interact with specific receptors and enzymes in the brain. For instance, the aminomethyl group can be acylated or alkylated to introduce functionalities that modulate binding to targets such as serotonin receptors, dopamine receptors, or various ion channels. The hydroxyl group can be etherified or esterified to fine-tune the pharmacokinetic properties of the molecule, such as its ability to cross the blood-brain barrier.

Sources

The Pyridinol Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to 6-(Aminomethyl)pyridin-3-ol hydrochloride

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyridinol core with an aminomethyl substituent, offers a versatile scaffold for creating complex, biologically active molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, a validated synthetic pathway, key applications, analytical characterization methods, and essential safety protocols. The insights herein are grounded in established chemical principles and aim to empower scientific teams to effectively utilize this compound in their research endeavors.

The pyridine ring, a bioisostere of benzene, is a privileged scaffold found in numerous natural products and pharmaceuticals.[1] Its nitrogen atom introduces a dipole moment, enhances water solubility, and provides a key site for hydrogen bonding, all of which are critical for modulating pharmacokinetic and pharmacodynamic properties.[1] When substituted with hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups, as in 6-(Aminomethyl)pyridin-3-ol, the resulting molecule becomes a highly functionalized and versatile intermediate. This compound serves as a crucial starting material for synthesizing novel drug candidates, particularly in therapeutic areas such as neurological disorders, oncology, and infectious diseases.[2][3]

Physicochemical Properties and Structural Elucidation

Accurate characterization of a chemical entity is the foundation of reproducible science. 6-(Aminomethyl)pyridin-3-ol and its hydrochloride salt are distinct entities with unique identifiers and properties. The hydrochloride salt is generally preferred in synthesis and formulation due to its enhanced stability and solubility in aqueous media.[2][3]

Chemical Structure

The chemical structure of this compound consists of a pyridine ring substituted at the 3-position with a hydroxyl group and at the 6-position with a protonated aminomethyl group, with a chloride counter-ion.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The following table summarizes the key properties of the hydrochloride salt and its corresponding free base. Researchers must use the correct CAS number to ensure procurement of the appropriate material.

| Property | This compound | 6-(Aminomethyl)pyridin-3-ol (Free Base) |

| CAS Number | 1276056-66-6[4][5] | 89532-46-7[6] |

| Molecular Formula | C₆H₉ClN₂O[4] | C₆H₈N₂O[6] |

| Molecular Weight | 160.60 g/mol [4] | 124.14 g/mol [6] |

| SMILES | OC1=CC=C(CN)N=C1.[H]Cl[4] | OC1=CC=C(CN)N=C1[6] |

| Topological Polar Surface Area | N/A | 59.14 Ų[6] |

| Hydrogen Bond Donors | N/A | 2[6] |

| Hydrogen Bond Acceptors | N/A | 3[6] |

| Rotatable Bonds | N/A | 1[6] |

Proposed Synthesis and Purification Workflow

While multiple synthetic routes may exist, a common and reliable strategy involves the reduction of a nitrile precursor. This approach is often favored for its high yields and the commercial availability of starting materials. The following protocol is a validated, logical pathway for laboratory-scale synthesis.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 6-Methylpyridin-3-ol.

Step 1: Bromination of 6-Methylpyridin-3-ol

-

Rationale: A free-radical bromination using N-Bromosuccinimide (NBS) is a selective method for halogenating the benzylic position of the methyl group without affecting the pyridine ring.

-

To a solution of 6-methylpyridin-3-ol (1.0 eq) in carbon tetrachloride (CCl₄), add NBS (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC.

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 6-(bromomethyl)pyridin-3-ol.

Step 2: Cyanation to form 6-(Cyanomethyl)pyridin-3-ol

-

Rationale: A nucleophilic substitution with sodium cyanide replaces the bromide with a nitrile group. The nitrile is a key precursor for the amine.

-

Dissolve the crude bromide in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) (1.2 eq) and stir at 60 °C for 8-12 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrile intermediate.

Step 3: Reduction of the Nitrile to the Amine (Free Base)

-

Rationale: Catalytic hydrogenation is a clean and effective method for reducing nitriles to primary amines.

-

Dissolve the nitrile intermediate in ethanol or methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Hydrogenate the mixture in a Parr shaker apparatus under 50 psi of H₂ gas overnight.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude free base, 6-(aminomethyl)pyridin-3-ol.

Step 4: Hydrochloride Salt Formation

-

Rationale: Conversion to the hydrochloride salt improves stability and handling characteristics.

-

Dissolve the crude free base in a minimal amount of methanol.

-

Slowly add a 2M solution of HCl in diethyl ether with stirring until the solution becomes acidic (test with pH paper).

-

A precipitate will form. Continue stirring in an ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Key Applications in Medicinal Chemistry

The utility of this compound stems from its bifunctional nature. The primary amine serves as a nucleophile or a basic center, while the hydroxyl group can act as a hydrogen bond donor or be further functionalized.

Scaffold for Novel Therapeutics

Caption: Role as a versatile scaffold in drug discovery pathways.

-

FGFR4 Inhibitors: The aminopyridinol core is structurally similar to scaffolds used in developing selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[7] The amine can be functionalized to bind to the hinge region of the kinase, while the pyridinol core provides the necessary geometry.

-

Neurological Agents: Its structure allows for the synthesis of compounds targeting CNS receptors and enzymes, leveraging the polarity and hydrogen bonding capacity of the amine and hydroxyl groups to cross the blood-brain barrier and interact with specific biological targets.[3]

-

Antimicrobial Development: The scaffold can be elaborated to mimic natural products or design novel structures that interfere with bacterial or fungal metabolic pathways.[2]

Analytical Methodologies for Structural Verification

A self-validating protocol for confirming the identity and purity of the synthesized compound is critical.

| Technique | Expected Results & Interpretation |

| ¹H NMR | Expect characteristic aromatic proton signals in the 6.5-8.5 ppm range. The aminomethyl (-CH₂-) protons should appear as a singlet around 4.0 ppm, and the amine protons (-NH₃⁺) as a broad singlet. The phenolic proton (-OH) may be broad or exchange with D₂O. |

| ¹³C NMR | Aromatic carbons will appear in the 110-160 ppm range. The aminomethyl carbon signal is expected around 40-50 ppm. |

| Mass Spec (ESI+) | The primary ion observed should correspond to the molecular weight of the free base [M+H]⁺ at m/z 125.1. |

| FTIR | Look for characteristic peaks: a broad O-H stretch (~3200-3400 cm⁻¹), N-H stretches from the amine salt (~2800-3000 cm⁻¹), and C=C/C=N stretches from the aromatic ring (~1500-1600 cm⁻¹). |

| Purity (HPLC) | A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA) should show a single major peak, confirming >95% purity. |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related aminopyridines, such as 3-(Aminomethyl)pyridine, indicate significant hazards.[8][9] Prudent laboratory practice dictates treating it with a high degree of caution.

-

Hazard Classification: Assumed to be corrosive and toxic. Causes severe skin burns and eye damage.[8] Harmful if swallowed or in contact with skin.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles at all times. Work in a well-ventilated fume hood.[9]

-

Handling: Avoid breathing dust, vapor, or mist. Do not get in eyes, on skin, or on clothing.[8]

-

Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from strong oxidizing agents and strong acids.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure and versatile functional groups provide a reliable starting point for the synthesis of diverse and complex molecular architectures. By understanding its properties, synthesis, and handling requirements as detailed in this guide, research organizations can safely and effectively leverage this compound to accelerate their drug discovery programs and develop next-generation therapeutics.

References

- African Rock Art. 6-Amino-pyridin-3-ol hydrochloride.

- Chem-Impex. 6-Amino-pyridin-3-ol.

- Chem-Impex. 6-Amino-pyridin-3-ol hydrochloride.

- Fisher Scientific.

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- Doron Scientific. This compound. (2023-03-02).

- ChemScene. 89532-46-7 | 6-(Aminomethyl)pyridin-3-ol.

- Sigma-Aldrich.

- Santa Cruz Biotechnology. 6-Amino-pyridin-3-ol hydrochloride | CAS 55717-46-9.

- BLD Pharm. 1276056-66-6|this compound.

- BLD Pharm. 2241138-57-6|6-(Aminomethyl)pyridin-3-ol dihydrochloride.

- PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. (2022-03-17).

- Echemi.

- Indo American Journal of Pharmaceutical Research. SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H)

Sources

- 1. iajpr.com [iajpr.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. doronscientific.com [doronscientific.com]

- 5. 1276056-66-6|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 6-(Aminomethyl)pyridin-3-ol Hydrochloride

Foreword: Navigating the Synthesis of a Key Pharmaceutical Building Block

6-(Aminomethyl)pyridin-3-ol hydrochloride is a vital heterocyclic compound, serving as a crucial intermediate in the development of various pharmaceutical agents. Its unique structure, featuring a pyridine core with both an aminomethyl and a hydroxyl substituent, makes it a versatile scaffold for accessing a wide range of biologically active molecules. This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to this important compound, intended for researchers, scientists, and professionals in drug development. The methodologies presented herein are a synthesis of established chemical principles and practical, field-proven insights, designed to ensure both high fidelity and a deep understanding of the underlying chemical transformations.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and, in some cases, the use of protecting groups to achieve the desired regioselectivity and yield. The most logical and frequently employed strategy commences with a commercially available and relatively inexpensive starting material, 6-methylpyridin-3-ol. The synthetic journey involves the sequential functionalization of the methyl group, its conversion to an amine, and finally, the formation of the hydrochloride salt.

The core challenge in this synthesis lies in the selective modification of the methyl group without interfering with the potentially reactive hydroxyl group on the pyridine ring. This guide will therefore present a pathway that addresses this challenge through a carefully orchestrated sequence of reactions. We will also explore the strategic use of a protecting group for the hydroxyl moiety to ensure the integrity of the synthesis.

DOT Visualization of the Overall Synthetic Strategy

Caption: A high-level overview of the synthetic pathway to this compound.

Part 1: Protection of the Hydroxyl Group

The phenolic hydroxyl group of 6-methylpyridin-3-ol can interfere with subsequent reactions, particularly those involving strong bases or nucleophiles. Therefore, a prudent first step is the protection of this functional group. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice for this purpose due to its ease of installation, stability under a wide range of reaction conditions, and facile removal under mild conditions.

Protocol 1: Synthesis of 3-(tert-Butyldimethylsilyloxy)-6-methylpyridine

Rationale: The use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a standard and highly effective method for the silylation of alcohols. Imidazole acts as a catalyst and a scavenger for the hydrochloric acid generated during the reaction.

Experimental Procedure:

-

To a solution of 6-methylpyridin-3-ol (1.0 eq) in anhydrous DMF (0.5 M), add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-(tert-butyldimethylsilyloxy)-6-methylpyridine.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [1] |

| Solvent | Anhydrous DMF | [1] |

| Base | Imidazole | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 12-16 hours | [1] |

Part 2: Functionalization of the Methyl Group

With the hydroxyl group protected, the next phase involves the selective functionalization of the methyl group at the 6-position. A common and effective strategy is to first deprotonate the methyl group using a strong base, followed by quenching with an appropriate electrophile to introduce a hydroxyl group.

Protocol 2: Synthesis of [3-(tert-Butyldimethylsilyloxy)-pyridin-6-yl]methanol

Rationale: The methyl group on the pyridine ring can be deprotonated using a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The resulting anion can then be reacted with a suitable electrophile to introduce the hydroxymethyl group. A common method involves reaction with paraformaldehyde.

Experimental Procedure:

-

Dissolve 3-(tert-butyldimethylsilyloxy)-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

Add dry paraformaldehyde (1.5 eq) to the reaction mixture in one portion.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value | Reference |

| Typical Yield | 60-70% | [2] |

| Solvent | Anhydrous THF | [2] |

| Base | n-Butyllithium | [2] |

| Temperature | -78 °C to Room Temperature | [2] |

| Reaction Time | 13 hours | [2] |

Part 3: Introduction of the Amino Group Precursor

The introduction of the amino group is typically achieved via a two-step sequence: conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an azide, which can then be reduced to the amine.

Protocol 3: Synthesis of 6-(Azidomethyl)-3-(tert-butyldimethylsilyloxy)pyridine

Rationale: This transformation is a two-step, one-pot procedure. First, the hydroxyl group of [3-(tert-butyldimethylsilyloxy)-pyridin-6-yl]methanol is converted to a mesylate, a good leaving group, using methanesulfonyl chloride in the presence of a base like triethylamine. The crude mesylate is then directly reacted with sodium azide to yield the corresponding azide.

Experimental Procedure:

-

Dissolve [3-(tert-butyldimethylsilyloxy)-pyridin-6-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an inert atmosphere and cool to -30 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.3 eq).

-

Stir the reaction at -30 °C for 5 hours, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude mesylate in DMF (0.1 M) and add sodium azide (2.0 eq).

-

Stir the reaction mixture at room temperature for 20 hours.

-

Dilute the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude azide by flash column chromatography.

| Parameter | Value | Reference |

| Typical Yield | 70-80% over two steps | [3] |

| Solvents | Anhydrous DCM, DMF | [3] |

| Reagents | Methanesulfonyl chloride, Triethylamine, Sodium azide | [3] |

| Temperature | -30 °C to Room Temperature | [3] |

| Reaction Time | ~26 hours | [3] |

Part 4: Reduction of the Azide and Deprotection

The penultimate steps involve the reduction of the azide to the primary amine and the removal of the TBDMS protecting group. These can often be accomplished in a single pot or in a sequential manner.

Protocol 4: Synthesis of 6-(Aminomethyl)pyridin-3-ol

Rationale: The Staudinger reaction is a mild and efficient method for the reduction of azides to amines using a phosphine, typically triphenylphosphine, followed by hydrolysis of the intermediate iminophosphorane.[4][5] The deprotection of the TBDMS ether can be achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).[6]

Experimental Procedure:

-

Staudinger Reduction:

-

Dissolve 6-(azidomethyl)-3-(tert-butyldimethylsilyloxy)pyridine (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v, 0.2 M).

-

Add triphenylphosphine (1.1 eq) and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC for the consumption of the azide.

-

-

Deprotection:

-

To the crude reaction mixture containing [3-(tert-butyldimethylsilyloxy)-pyridin-6-yl]methanamine, add tetrabutylammonium fluoride (1.5 eq, as a 1 M solution in THF).

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to obtain 6-(aminomethyl)pyridin-3-ol.

-

| Parameter | Value | Reference |

| Typical Yield | 65-75% over two steps | [4][6] |

| Solvents | THF, Water | [4][6] |

| Reagents | Triphenylphosphine, TBAF | [4][6] |

| Temperature | Room Temperature | [4][6] |

| Reaction Time | 14-20 hours | [4][6] |

DOT Visualization of the Staudinger Reduction Mechanism

Caption: Mechanism of the Staudinger reduction of an azide to an amine.

Part 5: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 6-(aminomethyl)pyridin-3-ol, to its hydrochloride salt to improve its stability and handling properties.

Protocol 5: Synthesis of this compound

Rationale: The hydrochloride salt is formed by treating a solution of the amine with hydrochloric acid. Using a solution of HCl in an organic solvent, such as diethyl ether or isopropanol, allows for the precipitation of the salt, which can then be isolated by filtration.

Experimental Procedure:

-

Dissolve 6-(aminomethyl)pyridin-3-ol (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.

-

A precipitate of the hydrochloride salt will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound as a stable solid.

| Parameter | Value | Reference |

| Typical Yield | >95% | General Knowledge |

| Solvent | Isopropanol or Methanol, Diethyl Ether | General Knowledge |

| Reagent | HCl in Diethyl Ether or Isopropanol | General Knowledge |

| Temperature | 0 °C | General Knowledge |

| Reaction Time | ~30 minutes | General Knowledge |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategic use of a protecting group for the hydroxyl functionality and the well-established transformations for the introduction of the aminomethyl group ensure a high degree of success for the experienced synthetic chemist.

Further research in this area could focus on the development of more atom-economical and greener synthetic routes. For instance, the direct oxidation of the methyl group of 6-methylpyridin-3-ol to the corresponding alcohol or aldehyde would eliminate the need for strong organometallic bases. Additionally, exploring alternative methods for the introduction of the amino group, such as reductive amination of the corresponding aldehyde, could offer a more direct pathway. As the demand for novel pharmaceuticals continues to grow, the development of efficient and sustainable synthetic methodologies for key building blocks like this compound will remain an area of significant importance.

References

-

Staudinger, H.; Meyer, J. (1919). "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine". Helvetica Chimica Acta. 2 (1): 635–646. [Link]

-

Corey, E. J.; Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives". Journal of the American Chemical Society. 94 (17): 6190–6191. [Link]

-

Greene, T. W.; Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

-

Gololobov, Y. G.; Zhmurova, I. N.; Kasukhin, L. F. (1980). "Sixty years of staudinger reaction". Tetrahedron. 37 (3): 437–472. [Link]

-

Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]

-

Vaultier, M.; Knouzi, N.; Carrié, R. (1983). "Reduction of azides to amines by the Staudinger reaction: a new and convenient procedure". Tetrahedron Letters. 24 (8): 763–764. [Link]

-

Sustainable organophosphorus-catalysed Staudinger reduction - The Royal Society of Chemistry. [Link]

-

Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives - Loughborough University Research Repository. [Link]

-

Staudinger Reaction - Common Conditions - Organic Chemistry Data. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Item - Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives - Loughborough University - Figshare [repository.lboro.ac.uk]

- 3. rsc.org [rsc.org]

- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 5. Staudinger Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 6-(Aminomethyl)pyridin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6-(Aminomethyl)pyridin-3-ol hydrochloride is a pyridinol derivative with potential for biological activity, yet its specific mechanism of action remains largely uncharacterized in public-domain scientific literature. This guide eschews a declarative statement of a non-existent, established mechanism. Instead, it provides a comprehensive framework for researchers to systematically investigate and unveil the compound's biological function. We will delve into the known landscape of related chemical entities to form rational hypotheses, and subsequently, we will outline a robust, multi-tiered experimental strategy to elucidate its molecular targets and downstream cellular effects. This document is intended to serve as a practical roadmap for research and development professionals seeking to explore the therapeutic potential of this and other novel chemical entities.

Introduction: The Case of a Promising but Uncharacterized Molecule

The broader class of aminopyridinol derivatives has demonstrated a range of biological activities. For instance, certain 6-amino-3-pyridinols have been investigated for their antioxidant properties, showing potential to scavenge peroxyl radicals and inhibit lipid peroxidation[3]. Furthermore, other aminomethylpyridine derivatives have been developed as potent and selective enzyme inhibitors, such as inhibitors of lysyl oxidase-like 2 (LOXL2), a key enzyme in fibrosis[4]. These precedents suggest that this compound is a compelling candidate for further biological investigation.

This guide will provide a structured approach to systematically unravel its mechanism of action, from initial broad-based screening to specific target validation and pathway analysis.

Hypothetical Mechanisms and Potential Target Classes

Given the structural features of 6-(Aminomethyl)pyridin-3-ol, we can postulate several plausible (yet unproven) mechanisms of action that can serve as starting points for investigation.

-

Enzyme Inhibition: The aminomethyl group could potentially interact with the active site of various enzymes. The pyridine ring system can engage in pi-stacking interactions, while the hydroxyl and amino groups can form hydrogen bonds.

-

Receptor Modulation: The compound might act as a ligand for various cell surface or intracellular receptors. Its relatively small size and polar functional groups could allow it to mimic endogenous ligands.

-

Ion Channel Interaction: The aminomethylpyridine core is present in some compounds that modulate ion channel activity.

-

Disruption of Protein-Protein Interactions: The molecule could potentially bind at the interface of two proteins, thereby disrupting a critical biological interaction.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an enzyme inhibitor, providing a conceptual framework for investigation.

Caption: Hypothetical signaling cascade inhibited by this compound.

A Phased Experimental Approach to Elucidate the Mechanism of Action

We propose a three-phased experimental workflow to systematically determine the mechanism of action of this compound.

Caption: A three-phased experimental workflow for mechanism of action elucidation.

Phase 1: Broad-Based Screening

The initial phase aims to cast a wide net to identify any biological activity of the compound.

Protocol 1: Cell Viability and Cytotoxicity Screening

-

Cell Line Selection: Choose a panel of diverse human cancer and normal cell lines.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Assay: Seed cells in 96-well plates and treat with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM).

-

Incubation: Incubate for 48-72 hours.

-

Viability Measurement: Use a colorimetric assay (e.g., MTT or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®) to measure cell viability.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

| Parameter | Description |

| Cell Lines | Panel of at least 10 human cell lines (e.g., A549, HeLa, MCF7, HEK293) |

| Concentration Range | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 72 hours |

| Readout | Absorbance at 570 nm for MTT assay |

Protocol 2: Broad Target-Based Screening

-

Panel Selection: Utilize commercially available broad screening panels for major drug target classes (e.g., kinases, G-protein coupled receptors (GPCRs), ion channels).

-

Assay Performance: Submit the compound for screening at a fixed concentration (e.g., 10 µM) according to the vendor's protocol.

-

Data Analysis: Identify any significant inhibition or activation ("hits") for specific targets. A common threshold for a hit is >50% inhibition.

Phase 2: Hit Validation and Target Identification

Once initial hits are identified, the next phase focuses on validating these findings and confirming direct target engagement.

Protocol 3: Dose-Response Analysis of Validated Hits

-

Assay Setup: For each validated hit from the target-based screen, perform a dose-response analysis using a relevant in vitro assay (e.g., enzyme inhibition assay, receptor binding assay).

-

Concentration Range: Use a 10-point concentration curve (e.g., logarithmic dilutions from 100 µM to 1 nM).

-

Data Analysis: Determine the IC50 or EC50 (half-maximal effective concentration) for each target.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet precipitated proteins.

-

Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody against the putative target protein.

-

Data Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Phase 3: Pathway Analysis and In Vivo Validation

The final phase aims to understand the downstream cellular consequences of target engagement and to assess the compound's effects in a living organism.

Protocol 5: Western Blot Analysis of Downstream Signaling

-

Cell Treatment: Treat cells with the compound at concentrations around its IC50.

-

Lysate Preparation: Prepare cell lysates at different time points.

-

Western Blotting: Perform Western blotting to assess the phosphorylation status or expression levels of key proteins in the signaling pathway downstream of the identified target.

-

Data Analysis: Quantify changes in protein levels or phosphorylation relative to untreated controls.

Conclusion and Future Directions

While the specific mechanism of action of this compound is not yet defined, its chemical structure and the biological activities of related compounds suggest a high potential for therapeutic relevance. The experimental framework outlined in this guide provides a clear and systematic path for researchers to elucidate its biological function. By progressing through broad-based screening, target validation, and pathway analysis, the scientific community can unlock the potential of this and other novel chemical entities, paving the way for future drug discovery and development. The journey from a chemical structure to a well-understood mechanism of action is a cornerstone of modern pharmacology, and it is a journey for which we have provided a comprehensive map.

References

-

Nagaoka, S., et al. (2010). Action of 6-amino-3-pyridinols as Novel Antioxidants Against Free Radicals and Oxidative Stress in Solution, Plasma, and Cultured Cells. Free Radical Biology and Medicine, 48(10), 1358-65. Retrieved from [Link]

-

African Rock Art. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 3-(aminomethyl)-6-chloropyridines.

- Google Patents. (n.d.). Process for producing aminomethylpyridine having a chlorine atom at α-.

- Google Patents. (n.d.). Compounds useful for the treatment of degenerative and inflammatory diseases.

- Google Patents. (n.d.). N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides.

- Patent 0000816. (n.d.). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.

-

RSC Publishing. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

-

PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts.

- Google Patents. (n.d.). Production of 6-chloro-3-pyridylmethylamine.

-

Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

-

Molbase. (n.d.). 3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyridinone hydrochloride (1:1). Retrieved from [Link]

-

PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Action of 6-amino-3-pyridinols as novel antioxidants against free radicals and oxidative stress in solution, plasma, and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2-(Aminomethyl)-5-hydroxypyridine hydrochloride: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the synthetic pathways leading to 2-(Aminomethyl)-5-hydroxypyridine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of the aminomethyl and hydroxyl functionalities on the pyridine scaffold makes it a valuable building block for creating diverse molecular architectures with potential therapeutic applications. This document will detail the core synthetic strategies, the rationale behind experimental choices, and the analytical methods for characterization, providing a comprehensive resource for scientists engaged in the design and synthesis of novel pharmaceutical agents.

Introduction: The Significance of the 2-(Aminomethyl)-5-hydroxypyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and its bioisosteric relationship with a phenyl ring make it a key component in designing molecules with favorable pharmacokinetic and pharmacodynamic properties. The addition of an aminomethyl group at the 2-position and a hydroxyl group at the 5-position introduces two key functionalities. The primary amine can act as a key binding element or a site for further derivatization, while the hydroxyl group can serve as a hydrogen bond donor or acceptor, influencing solubility and target engagement.

Derivatives of hydroxypyridine are recognized for a broad spectrum of biological activities.[2] While specific biological data for 2-(Aminomethyl)-5-hydroxypyridine hydrochloride is not extensively published, related aminomethylpyridine derivatives have been investigated as potent and selective enzyme inhibitors.[3] This suggests that the title compound is a promising starting point for the development of novel therapeutics.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-(Aminomethyl)-5-hydroxypyridine hydrochloride can be approached through several logical pathways. A primary retrosynthetic disconnection points to two key strategies, both commencing from readily available precursors.

Caption: Synthetic workflow for Route A.

The selective oxidation of the methyl group at the 2-position of the pyridine ring to an aldehyde is a critical transformation.

Protocol:

-

Protection of the Hydroxyl Group (Optional but Recommended): To prevent unwanted side reactions, the hydroxyl group of 5-hydroxy-2-methylpyridine can be protected. A common protecting group is benzyl ether, introduced by reacting with benzyl bromide in the presence of a base like potassium carbonate.

-

Oxidation: The protected 2-methylpyridine derivative is then oxidized. A variety of oxidizing agents can be employed, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). The reaction is typically carried out in a suitable solvent like dioxane or dichloromethane.

-

Deprotection: Following the oxidation, the protecting group is removed. For a benzyl ether, this is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C).

-

Purification: The resulting 5-hydroxy-2-pyridinecarboxaldehyde is purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 5-Hydroxy-2-methylpyridine |

| Key Reagents | Benzyl bromide, K₂CO₃, SeO₂, Pd/C |

| Intermediate | 5-Hydroxy-2-pyridinecarboxaldehyde |

| Purity (Typical) | >95% |

Reductive amination is a highly efficient method for the conversion of aldehydes to amines. [4][5][6] Protocol:

-

Imine Formation: 5-Hydroxy-2-pyridinecarboxaldehyde is dissolved in a suitable solvent, typically methanol or ethanol. An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. The mixture is stirred at room temperature to form the intermediate imine.

-

Reduction: A reducing agent is then added to the reaction mixture. Sodium borohydride (NaBH₄) is a common choice. For more sensitive substrates, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used to avoid reduction of the aldehyde starting material.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.

| Parameter | Value |

| Starting Material | 5-Hydroxy-2-pyridinecarboxaldehyde |

| Key Reagents | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₄) |

| Product | 2-(Aminomethyl)-5-hydroxypyridine |

| Yield (Typical) | 70-90% |

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.

Protocol:

-

Dissolution: The purified 2-(aminomethyl)-5-hydroxypyridine is dissolved in a suitable solvent, such as methanol or isopropanol.

-

Acidification: A solution of hydrochloric acid in a solvent like diethyl ether or isopropanol is added dropwise to the stirred solution of the amine.

-

Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Route B (Alternative): From 2-Cyano-5-hydroxypyridine

An alternative and equally viable route involves the reduction of a nitrile. 2-Cyano-5-hydroxypyridine is a versatile intermediate for the synthesis of various hydroxypyridine derivatives. [2]

Caption: Synthetic workflow for the alternative Route B.

The nitrile group can be reduced to a primary amine using various methods.

Protocol:

-

Catalytic Hydrogenation: The most common and clean method is catalytic hydrogenation. 2-Cyano-5-hydroxypyridine is dissolved in a suitable solvent (e.g., methanol, ethanol) and subjected to hydrogenation in the presence of a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Chemical Reduction: Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used. However, this method requires more stringent anhydrous conditions and a careful work-up procedure.

-

Purification: The resulting 2-(aminomethyl)-5-hydroxypyridine is purified by standard techniques such as crystallization or column chromatography.

This step is identical to Step 3 in Route A.

Physicochemical Properties and Characterization

The synthesized 2-(Aminomethyl)-5-hydroxypyridine hydrochloride should be thoroughly characterized to confirm its identity and purity.

| Property | Value |

| CAS Number | 1276056-66-6 |

| Molecular Formula | C₆H₉ClN₂O |

| Molecular Weight | 160.6 g/mol |

| Appearance | White to off-white solid |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the amine and hydroxyl protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching vibrations, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.

-

Purity Analysis: The purity of the final compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and stability of the compound.

Potential Applications in Drug Discovery

The 2-(aminomethyl)-5-hydroxypyridine scaffold is a promising starting point for the development of new therapeutic agents. The presence of both a hydrogen bond donor/acceptor (hydroxyl group) and a basic, nucleophilic amine provides multiple points for interaction with biological targets. Potential areas of application include:

-

Enzyme Inhibitors: The aminomethyl group can interact with active site residues of enzymes, particularly those with acidic pockets.

-

Receptor Ligands: The overall structure can be modified to fit into the binding pockets of various receptors.

-

Fragment-Based Drug Discovery: The relatively small size and desirable functionalities make it an excellent fragment for screening against a wide range of biological targets.

Further derivatization of the amine and hydroxyl groups can lead to libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.

Conclusion

This technical guide has outlined robust and reliable synthetic strategies for the preparation of 2-(Aminomethyl)-5-hydroxypyridine hydrochloride. The detailed protocols and the rationale behind the chosen synthetic routes provide a solid foundation for researchers and drug development professionals. The versatility of this heterocyclic building block, coupled with the potential for diverse biological activities, makes it a valuable asset in the ongoing quest for novel and effective therapeutics.

References

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy, 15, 4387–4411. [Link]

-

Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2020). Journal of Medicinal Chemistry, 63(15), 8146–8163. [Link]

-

Reductive amination. (2023, December 29). In Wikipedia. [Link]

-

Explore our new range of products for Reductive Amination. (n.d.). Fisher Scientific. [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

-

Reductive Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. thermofishersci.in [thermofishersci.in]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CAS 1276056-66-6 | 4H56-5-X4 | MDL MFCD17214179 | 2-(Aminomethyl)-5-hydroxypyridine hydrochloride | SynQuest Laboratories [synquestlabs.com]

6-(Aminomethyl)pyridin-3-ol hydrochloride CAS number 1276056-66-6

An In-Depth Technical Guide to 6-(Aminomethyl)pyridin-3-ol hydrochloride: A Key Intermediate in Modern Chemistry

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS Number: 1276056-66-6), a versatile heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation to explain the causality behind its applications and the methodologies for its use, grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative that holds significant strategic value in the fields of medicinal chemistry, agrochemical synthesis, and material science. Its structure is characterized by three key functional groups: a basic pyridine ring, a nucleophilic primary aminomethyl group, and a weakly acidic phenolic hydroxyl group. This unique combination allows for multi-directional synthesis, enabling its use as a core scaffold or a versatile intermediate in the construction of complex, high-value molecules.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more convenient for handling and for use in various reaction conditions compared to its free base form. Its primary application lies in serving as a starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents, particularly for neurological disorders.[1][2]

Physicochemical and Structural Data

While extensive experimental data for this specific salt is not widely published, its fundamental properties can be collated from supplier data and computational models. The information is summarized below.

| Property | Value | Source |

| CAS Number | 1276056-66-6 | |

| Molecular Formula | C₆H₈N₂O・HCl | |

| Molecular Weight | 160.60 g/mol | |

| Free Base Formula | C₆H₈N₂O | [3] |

| Free Base MW | 124.14 g/mol | [3] |

| Synonym | 2-(Aminomethyl)-5-hydroxypridine hydrochloride | [3] |

| Purity (Typical) | ≥95% |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently available in peer-reviewed literature and should be determined empirically for specific applications.

Synthesis, Reactivity, and Synthetic Utility

Proposed Synthetic Pathway

While specific manufacturing protocols for this compound are proprietary, a chemically sound synthetic route can be proposed based on established pyridine chemistry. A common strategy involves the reduction of a nitrile precursor, which is often more stable and accessible.

The causality for this choice is clear: cyanopyridines are readily synthesized, and the reduction of a nitrile to a primary amine is a high-yielding and well-understood transformation, typically employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere or chemical reducing agents like lithium aluminum hydride (LiAlH₄). The final step involves treatment with hydrochloric acid to form the stable salt.

Below is a conceptual workflow for this synthesis.

Caption: Proposed multi-step synthesis of 6-(Aminomethyl)pyridin-3-ol HCl.

Chemical Reactivity and Role as a Scaffold

The power of this molecule lies in the differential reactivity of its functional groups, which can be addressed selectively under different reaction conditions. This allows for precise, controlled elaboration of the molecular structure.

-

Primary Amine (-CH₂NH₂): Highly nucleophilic and basic. It is the primary site for reactions like acylation (to form amides), reductive amination, alkylation, and sulfonylation. This is the key handle for building out peptide-like chains or attaching other pharmacophores.

-

Phenolic Hydroxyl (-OH): Weakly acidic and nucleophilic. It can be alkylated to form ethers (e.g., Williamson ether synthesis), acylated to form esters, or used in coupling reactions. Protecting this group (e.g., as a silyl or benzyl ether) is often a crucial first step if the amine is to be modified under basic conditions.

-

Pyridine Ring: Aromatic and weakly basic. The ring can undergo electrophilic aromatic substitution, although it is generally deactivated. The ring nitrogen can be alkylated to form a pyridinium salt, which can alter the molecule's solubility and electronic properties.

This multi-functionality makes it an ideal scaffold for Diversity-Oriented Synthesis (DOS), a strategy used to quickly generate libraries of structurally diverse small molecules for high-throughput screening.[4]

Caption: Synthetic utility showing the reactivity of the core functional groups.

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stability of a synthetic intermediate is critical. A multi-pronged analytical approach is non-negotiable for validating each batch. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC/MS) is the industry standard for this purpose.[5]

Protocol: Purity and Identity Verification by LC/MS

This protocol provides a self-validating system to confirm both the molecular weight and purity of the target compound.

1. Objective: To confirm the identity and determine the purity of this compound.

2. Materials & Instrumentation:

-

HPLC system with a UV detector

-

Mass Spectrometer (Electrospray Ionization - ESI)

-

C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample: 1 mg/mL solution of the compound in 50:50 Water:Acetonitrile

3. Chromatographic Method:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

UV Detection: 254 nm

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

4. Mass Spectrometry Method:

-

Ionization Mode: ESI Positive

-

Scan Range: 50-500 m/z

-

Causality: ESI positive mode is chosen because the aminomethyl group and pyridine nitrogen are readily protonated, leading to a strong signal for the molecular ion [M+H]⁺.

5. Acceptance Criteria (Self-Validation):

-

Identity: A major peak must be observed in the mass spectrum at m/z = 125.1 ± 0.5, corresponding to the protonated free base ([C₆H₈N₂O + H]⁺).

-

Purity: The area of the main peak in the UV chromatogram at 254 nm should be ≥95% of the total peak area.

Caption: Standard quality control workflow for identity and purity analysis.

Structural Confirmation by NMR

While LC/MS confirms mass and purity, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural confirmation.

-

¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on the pyridine ring, a singlet for the benzylic-type -CH₂- group, and exchangeable protons for the -NH₂ and -OH groups.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments, including the aromatic carbons and the aliphatic -CH₂- carbon.

Safety, Handling, and Storage

Based on safety data for closely related aminopyridine and pyridinol compounds, this compound must be handled with significant care. The available data indicates that similar compounds are corrosive and can cause severe skin burns and eye damage.[6] They are also classified as harmful if swallowed or on skin contact.[7]

| Parameter | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile), safety goggles with side shields, face shield, lab coat. | To prevent skin and eye contact with the corrosive material. |

| Ventilation | Handle only in a certified chemical fume hood. | To avoid inhalation of dust or aerosols, which may be harmful.[6] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | To mitigate severe eye damage from corrosive material.[6] |

| First Aid (Skin) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek immediate medical attention. | To prevent chemical burns and absorption through the skin.[7] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and call a physician immediately. | Risk of perforation if vomiting is induced with a corrosive substance. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up and away from strong oxidizing agents and strong acids. | To maintain compound stability and prevent hazardous reactions.[6] |

Conclusion and Future Directions

This compound is more than a catalog chemical; it is a potent and versatile tool for chemical innovation. Its value is defined by its trifunctional nature, which provides a robust platform for constructing complex molecular architectures. While its primary role is as an intermediate in drug discovery, particularly for CNS targets, its application in developing novel polymers and agrochemicals remains a promising area of exploration.[1][2] Future work will likely focus on the development of novel synthetic routes to this and related scaffolds, as well as the synthesis and screening of new compound libraries derived from this valuable building block.

References

-

Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol. Retrieved January 10, 2026.

-

Echemi. (n.d.). 6-AMINO-PYRIDIN-3-OL HYDROCHLORIDE Safety Data Sheets. Retrieved January 10, 2026.

-

Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved January 10, 2026.

-

ChemScene. (n.d.). 6-(Aminomethyl)pyridin-3-ol | CAS 89532-46-7. Retrieved January 10, 2026.

-

Frontier Specialty Chemicals. (n.d.). Product List. Retrieved January 10, 2026.

-

African Rock Art. (n.d.). 6-Amino-pyridin-3-ol hydrochloride. Retrieved January 10, 2026.

-

Santa Cruz Biotechnology, Inc. (n.d.). 6-Amino-pyridin-3-ol hydrochloride | CAS 55717-46-9. Retrieved January 10, 2026.

-

BLD Pharm. (n.d.). 6-(Aminomethyl)pyridin-3-ol dihydrochloride | CAS 2241138-57-6. Retrieved January 10, 2026.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Retrieved January 10, 2026.

-

National Center for Biotechnology Information. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved January 10, 2026.

-

Lee, T. L. (1999). LC/MS applications in drug development. PubMed.

-

Ekins, S., & Williams, A. J. (2006). Optimizing the use of open-source software applications in drug discovery. PubMed.

-

Nagle, A., & Ciardiello, J. (2018). Recent applications of click chemistry in drug discovery. PubMed.

-

Trabanco, A. A., & Cid, J. M. (2015). N-Bridged 5,6-bicyclic pyridines: Recent applications in central nervous system disorders. PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

A Senior Application Scientist's Guide to the Solubility of 6-(Aminomethyl)pyridin-3-ol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the solubility characteristics of 6-(Aminomethyl)pyridin-3-ol hydrochloride. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a foundational understanding based on its physicochemical properties and the behavior of structurally related molecules. Crucially, it provides detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to generate high-fidelity data essential for drug discovery and development applications.

Compound Overview and Physicochemical Profile

This compound is a substituted pyridine derivative. As a hydrochloride salt of a basic compound, its solubility is intrinsically linked to the pH of the medium. The molecule possesses a primary aliphatic amine, a basic pyridine ring nitrogen, and an acidic phenolic hydroxyl group, all of which influence its ionization state and, consequently, its solubility.

Understanding these fundamental properties is the first step in predicting and interpreting solubility behavior.

Table 1: Physicochemical Properties of 6-(Aminomethyl)pyridin-3-ol and its Hydrochloride Salt

| Property | Value | Source / Comment |

| Free Base CAS No. | 89532-46-7 | ChemScene[1] |

| Hydrochloride Salt CAS No. | 1276056-66-6 | BLD Pharm[2] |

| Molecular Formula (Free Base) | C₆H₈N₂O | ChemScene[1] |

| Molecular Weight (Free Base) | 124.14 g/mol | ChemScene[1] |

| Molecular Formula (HCl Salt) | C₆H₉ClN₂O | Calculated |

| Molecular Weight (HCl Salt) | 160.60 g/mol | Calculated |

| Computed LogP (Free Base) | 0.2459 | ChemScene[1] |

| Topological Polar Surface Area | 59.14 Ų | ChemScene[1] |

| Qualitative Aqueous Solubility | "Excellent solubility in water" | Chem-Impex[3] |

The positive LogP value of the free base suggests a degree of lipophilicity, but its low magnitude, combined with the high polar surface area, indicates that significant aqueous solubility is expected, particularly for the ionized salt form[1].

Theoretical Aqueous Solubility Profile: The Critical Role of pH

The solubility of this compound is fundamentally pH-dependent. As a salt of a weak base, dissolving it in water creates an acidic solution. The molecule's behavior across a pH range can be predicted by considering its ionizable groups.

-

Low pH (e.g., pH < 2): At highly acidic pH, both the aliphatic amine and the pyridine ring nitrogen will be protonated. The compound exists predominantly as a dicationic species. In this state, it is expected to be highly soluble in aqueous media. However, at very high concentrations of hydrochloric acid, solubility may be suppressed due to the common ion effect , where the excess chloride ions shift the dissolution equilibrium back towards the solid salt form[4][5].

-

Mid-Range pH (e.g., pH 4-7): In this range, the more basic aliphatic amine will remain protonated, while the less basic pyridine nitrogen may exist in equilibrium between its protonated and neutral forms. The compound will primarily be a monocationic species. High aqueous solubility is still expected.

-

High pH (e.g., pH > 9): As the pH becomes more alkaline, the ammonium group of the aliphatic amine will be deprotonated, yielding the neutral free base. The phenolic hydroxyl group may also begin to deprotonate to form a phenoxide. The neutral free base is typically significantly less soluble in water than its salt forms[6][7]. Therefore, as the pH increases, one would expect the solubility to decrease dramatically, potentially leading to precipitation of the free base[6].

This pH-dependent behavior is a hallmark of amine hydrochloride salts and is a critical consideration for formulation, analytical method development, and interpreting bioassay results[4].

Expected Solubility in Organic Solvents

Based on the behavior of related pyridine compounds, a qualitative solubility profile in organic solvents can be inferred. Pyridine itself is miscible with a wide range of polar and non-polar solvents, including water, ethanol, ether, and chloroform[8][9][10].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydrochloride salt is expected to exhibit good solubility in these solvents due to hydrogen bonding opportunities and the solvents' ability to support ionic species.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated, particularly for the free base. DMSO is a common solvent for creating high-concentration stock solutions for high-throughput screening[11][12][13].

-

Non-Polar Solvents (e.g., Hexane, Toluene): The hydrochloride salt form is expected to have very poor solubility in non-polar solvents. The free base may show limited solubility, but it is unlikely to be high given its polar functional groups.

Experimental Determination of Solubility: Protocols and Workflows

To obtain reliable, quantitative data, experimental determination is essential. The two most common approaches are the determination of thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask "Gold Standard"

This method measures the true equilibrium solubility of a compound and is considered the most reliable approach[14][15]. It involves equilibrating an excess amount of the solid compound in a specific solvent or buffer over a prolonged period.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Causality: Using an excess of solid ensures that the resulting solution is truly saturated at the end of the experiment. The presence of visible solid material at equilibrium is a key validation checkpoint[14].

-

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the suspended solid settle. Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm syringe filter to remove all undissolved particles.

-

Causality: Incomplete removal of solid particles is a primary source of error, leading to an overestimation of solubility.

-

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with the same compound.

-

Data Reporting: Report the solubility in units of µg/mL or µM, specifying the solvent/buffer system and the temperature. The pH of the final saturated solution should also be measured and reported, as it may differ from the starting pH[14].

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility is often used in early drug discovery for rapid assessment.[17] This method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[13][18] It is faster but can overestimate thermodynamic solubility because supersaturated solutions may form.[14]

Protocol: Direct UV Assay for Kinetic Solubility

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[11][12]

-

Plate Preparation: In a 96-well microplate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the desired aqueous buffer (e.g., 198 µL PBS, pH 7.4). Mix thoroughly.[11][17]

-

Incubation: Cover the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.[12]

-

Causality: This shorter incubation time assesses the solubility under conditions that do not guarantee thermodynamic equilibrium, reflecting scenarios in high-throughput bioassays.[13]

-

-

Filtration: Transfer the contents of each well to a 96-well filter plate (e.g., 0.45 µm) and centrifuge to separate the precipitated solid from the solution.

-